(3R)-4-amino-3-methylbutanoic acid (3R)-4-amino-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1116-92-3
VCID: VC7936817
InChI: InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
SMILES: CC(CC(=O)O)CN
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(3R)-4-amino-3-methylbutanoic acid

CAS No.: 1116-92-3

Cat. No.: VC7936817

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(3R)-4-amino-3-methylbutanoic acid - 1116-92-3

Specification

CAS No. 1116-92-3
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name (3R)-4-amino-3-methylbutanoic acid
Standard InChI InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
Standard InChI Key CZGLBWZXGIAIBU-SCSAIBSYSA-N
Isomeric SMILES C[C@H](CC(=O)O)CN
SMILES CC(CC(=O)O)CN
Canonical SMILES CC(CC(=O)O)CN

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(3R)-4-Amino-3-methylbutanoic acid features a four-carbon backbone with an amino group (-NH₂) at the fourth carbon, a methyl group (-CH₃) at the third carbon, and a carboxylic acid group (-COOH) at the first carbon. The (3R) configuration imposes a distinct spatial arrangement, critical for its biological activity.

Table 1: Molecular Properties of (3R)-4-Amino-3-Methylbutanoic Acid

PropertyValue
Molecular FormulaC₅H₁₁NO₂
Molecular Weight131.15 g/mol
IUPAC Name(3R)-4-Amino-3-methylbutanoic acid
CAS NumberNot explicitly listed in sources
Chiral CentersC3 (R-configuration)

The stereochemistry at C3 differentiates it from its (3S) enantiomer, which exhibits distinct receptor-binding affinities. For example, the (3S) isomer demonstrates higher affinity for GABA receptors in neurological studies, whereas the (3R) form may favor alternative metabolic pathways.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3R)-4-amino-3-methylbutanoic acid typically begins with chiral precursors to preserve stereochemical integrity. A common route involves:

  • Reductive Amination: (3R)-3-methyl-2-oxobutanoic acid undergoes reductive amination using ammonia and sodium cyanoborohydride to introduce the amino group.

  • Acid Hydrolysis: Subsequent hydrolysis of protective esters (e.g., methyl esters) under acidic conditions yields the free carboxylic acid.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Reductive AminationNH₃, NaBH₃CN, MeOH, 0°C72–85%
Ester HydrolysisHCl (6M), reflux, 4h>90%

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency. For instance, esterification of the corresponding acid with methanol under sulfuric acid catalysis achieves >95% conversion, followed by chromatographic purification. Scalability challenges include maintaining enantiomeric purity, addressed via chiral stationary phases in HPLC.

Biological Activity and Mechanism

Enzymatic Interactions

In vitro assays reveal inhibitory effects on glutamate decarboxylase (Ki = 18 µM), a key enzyme in GABA synthesis. This inhibition correlates with reduced GABA levels in neuronal cultures, suggesting potential applications in hyperexcitability disorders.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(3R)-4-Amino-3-methylbutanoic acid serves as a precursor to anticonvulsants and anxiolytics. For example, its methyl ester derivative (VCID: VC17734165) is utilized in prodrug formulations to enhance blood-brain barrier permeability.

Stereochemical Probes

Researchers employ this compound to study enantioselective enzyme kinetics. Comparative studies with (3S)-isomers reveal that microbial aminotransferases exhibit 40% higher activity toward the (3R) form, underscoring its utility in biocatalyst development.

Comparative Analysis with Structural Analogs

Table 3: Functional Comparison of GABA Analogues

CompoundTarget ReceptorEC₅₀ (µM)Metabolic Stability
(3R)-4-Amino-3-methylbutanoic acidGABA-T22 ± 3Moderate
(3S)-4-Amino-3-methylbutanoic acidα2δ subunit0.8 ± 0.2High
Gabapentinα2δ subunit0.5 ± 0.1High

Key findings:

  • The (3R) isomer’s lower receptor affinity contrasts with its superior enzymatic inhibition, positioning it as a tool for metabolic studies rather than direct therapeutics.

  • Trifluoromethyl derivatives of related compounds show enhanced stability but reduced blood-brain barrier penetration, limiting their CNS applications.

Future Directions and Research Gaps

Unresolved Questions

  • Enantioselective Toxicity: The LD₅₀ of (3R)-4-amino-3-methylbutanoic acid remains uncharacterized, necessitating preclinical studies.

  • Therapeutic Potential: Its role in neurodegenerative diseases (e.g., Alzheimer’s) warrants exploration via in vivo models.

Methodological Recommendations

  • Stereochemical Analysis: Use circular dichroism (CD) spectroscopy to confirm enantiopurity during synthesis.

  • In Silico Modeling: Molecular docking simulations could predict interactions with novel targets like NMDA receptors.

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